molecular formula C11H18BrNO2 B13215144 tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

Cat. No.: B13215144
M. Wt: 276.17 g/mol
InChI Key: HKPOVQBSDMGFTF-RKDXNWHRSA-N
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Description

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is a chiral carbamate derivative featuring a brominated cyclohexene ring. Its stereochemistry at the 1S and 4S positions renders it distinct in reactivity and applications, particularly in pharmaceutical intermediates and asymmetric synthesis. The compound’s synthesis typically involves palladium-catalyzed cross-coupling or halogenation reactions, as exemplified in multi-step protocols where tert-butyl carbamates serve as protective groups for amines during functionalization of heterocyclic cores . The bromine substituent at the 4-position enhances its utility in further substitution or coupling reactions, making it a versatile precursor in organic synthesis.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

HKPOVQBSDMGFTF-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bromocyclohexene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can modify the bromocyclohexene moiety.

Scientific Research Applications

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The bromocyclohexene moiety can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Bromine vs. Hydroxyl Substituents

The most direct structural analogue is tert-butyl N-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamate (CAS 137076-22-3), which replaces the bromine atom with a hydroxyl group . Key differences include:

Property Bromo Derivative (1S,4S) Hydroxy Derivative (1R,4S)
Molecular Formula C₁₁H₁₈BrNO₂ C₁₁H₁₉NO₃
Molecular Weight 276.18 g/mol 213.27 g/mol
Substituent Reactivity Bromine: Electrophilic, participates in Suzuki couplings Hydroxyl: Nucleophilic, prone to oxidation/acylation
Solubility Lower polarity (moderate in THF/EtOAc) Higher polarity (soluble in polar solvents)
Synthetic Utility Cross-coupling precursor for pyrrolopyrimidines Intermediate for alcohol-protected scaffolds

The bromine atom’s electronegativity and leaving-group ability enable diverse transformations (e.g., Ullmann or Buchwald-Hartwig couplings), whereas the hydroxyl derivative is more suited for hydrogen-bonding interactions or protection/deprotection strategies.

Stereochemical Variants

Diastereomers such as the (1R,4S)-bromo and (1S,4R)-hydroxy configurations exhibit distinct physicochemical behaviors.

Biological Activity

tert-Butyl N-[(1S,4S)-4-bromocyclohex-2-en-1-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, synthesis methods, and biological activities, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H20BrNO2C_{11}H_{20}BrNO_2, with a molecular weight of approximately 274.19 g/mol. The compound features a brominated cyclohexene moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate: Reaction of tert-butyl carbamate with 4-bromocyclohexenone under basic conditions.
  • Purification: The product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbamates demonstrate selective toxicity towards various bacterial strains while showing minimal cytotoxicity to mammalian cells .

Compound Bacterial Strains Tested MIC (µg/mL) Selectivity Index
Tert-butyl N-(Bromo)carbamateE. coli32>10
Tert-butyl N-(Bromo)carbamateS. aureus16>20

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using mammalian cell lines such as MCR-5 (lung fibroblast) and BJ (skin fibroblast). The results indicated that this compound exhibited low cytotoxicity at concentrations effective against bacteria .

The mechanism by which this compound exerts its biological effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the bromine atom in the cyclohexene ring enhances the compound's reactivity and potential for interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several carbamate derivatives, including tert-butyl N-[bromo]cyclohexene derivatives. The study reported that these compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria while maintaining safety profiles in mammalian cells .

Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship (SAR) of brominated cyclohexene derivatives. It was found that modifications in the substituents on the cyclohexene ring significantly affected both antimicrobial potency and cytotoxicity .

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